molecular formula C21H25N B1676185 Melitracen CAS No. 5118-29-6

Melitracen

Cat. No. B1676185
CAS RN: 5118-29-6
M. Wt: 291.4 g/mol
InChI Key: GWWLWDURRGNSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melitracen is a thioxanthene neuroleptic and a tricyclic antidepressant . It is used in the treatment of anxiety, depression, and asthenia . It is also available as a combination product containing both melitracen and flupentixol .


Molecular Structure Analysis

Melitracen has a molecular formula of C21H25N . Its average mass is 291.430 Da and its monoisotopic mass is 291.198700 Da .


Physical And Chemical Properties Analysis

Melitracen has a molecular formula of C21H25N.HCl and a molecular weight of 327.89 . It is used in the form of Melitracen hydrochloride .

Scientific Research Applications

Bioequivalence in Pharmacokinetics

Melitracen has been studied for its pharmacokinetic properties. A bioequivalence study of a fixed-dose combination tablet containing Melitracen and Flupentixol in healthy Chinese volunteers revealed that the test and reference products are bioequivalent in terms of rate and extent of drug absorption under both fasted and fed conditions (Wu et al., 2019).

Therapeutic Efficacy in Ulcerative Colitis

A meta-analysis investigated the efficacy of Flupentixol-Melitracen in the adjuvant therapy of ulcerative colitis in the Chinese population. The results suggested that Flupentixol-Melitracen is more effective than traditional drug treatments in this context (Zhou et al., 2019).

Analytical Method Development

Research has been conducted on developing analytical methods for determining Melitracen in human plasma. A validated liquid–liquid extraction and LC–ESI–MS method was established, showing acceptable precision, accuracy, linearity, stability, and specificity for pharmacokinetic studies and routine therapeutic drug monitoring (Xu et al., 2008).

Synthesis Methods

There has been research on the synthesis of Melitracen Hydrochloride, indicating some improvements in the synthesis route and confirming the feasibility of the synthesis process (Li Qingshan, 2009).

Treatment of Functional Dyspepsia

Melitracen has been evaluated for its therapeutic effect on functional dyspepsia in patients with anxiety and depression symptoms. The study showed that Flpentixol combined with Melitracen was effective in treating this condition (Luo Yu-jun, 2012).

Diabetic Peripheral Neuropathy Treatment

A study on diabetic peripheral neuropathy with anxiety and depression demonstrated that Flupentixol and Melitracen combined with insulin pump treatment significantly reduced anxiety and depression scores compared to insulin pump treatment alone (Yuan Xiang-don, 2013).

Safety And Hazards

Melitracen should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided. In case of accidental exposure, appropriate first aid measures should be taken .

Future Directions

Melitracen is currently being studied for its efficacy in the treatment of various conditions. For example, a study evaluated the efficacy and safety of Melitracen in the treatment of different types of non-random emotional disorders . Another study investigated the efficacy of Flupentixol-Melitracen in the adjuvant therapy of ulcerative colitis . These studies indicate ongoing research interest in Melitracen and its potential therapeutic uses.

properties

IUPAC Name

3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21/h5-8,10-14H,9,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWLWDURRGNSRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10563-70-9 (hydrochloride)
Record name Melitracen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4048274
Record name Melitracen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Melitracen

CAS RN

5118-29-6
Record name Melitracen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5118-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melitracen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melitracen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13384
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Melitracen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Melitracen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.507
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELITRACEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7T0Y1109Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Melitracen
Reactant of Route 2
Reactant of Route 2
Melitracen
Reactant of Route 3
Melitracen
Reactant of Route 4
Reactant of Route 4
Melitracen
Reactant of Route 5
Melitracen
Reactant of Route 6
Melitracen

Citations

For This Compound
1,510
Citations
JG Hashash, H Abdul‐Baki, C Azar… - Alimentary …, 2008 - Wiley Online Library
… dihydrochloride and 10 mg of melitracen hydrochloride [(flupenthixol and melitracen (F + M)] (… Melitracen is a bipolar thymoleptic with activating properties, and flupenthixol is a typical …
Number of citations: 104 onlinelibrary.wiley.com
L Qin, J Qin, Q Yang, X Lv, L Huang - Medicine, 2019 - ncbi.nlm.nih.gov
Background: There are many trials on the combination of Pinaverium bromide (PB) and Flupentixol-melitracen (FM) in the treatment of diarrhea-type irritable bowel syndrome (IBS-D), …
Number of citations: 11 www.ncbi.nlm.nih.gov
MJ Pedersen, T Skovby, MJ Mealy… - … Process Research & …, 2018 - ACS Publications
… , for the preparation of Melitracen HCl, has been redesigned … in diethyl ether to afford pure Melitracen HCl. All steps in the … of the commercial quantities of Melitracen HCl. The flow setup …
Number of citations: 19 pubs.acs.org
S Diab, DI Gerogiorgis - Industrial & Engineering Chemistry …, 2020 - ACS Publications
… The steady-state continuous MSMPR crystallization of melitracen via cooling has been … (NPV) of a MSMPR cascade for continuous melitracen crystallization with solid recycling. Process …
Number of citations: 8 pubs.acs.org
Q Chen, M Zhang, F Si, S Wang, X Xu… - … of Tuberculosis and …, 2021 - ingentaconnect.com
… Both melitracen and amitriptyline are tricyclics and … /melitracen may be effective for CRC. In this prospective observational study, we evaluated the efficacy of flupentixol/melitracen for …
Number of citations: 3 www.ingentaconnect.com
YY Yu, DC Fang, LL Fan, H Chang… - Journal of …, 2014 - Wiley Online Library
Background and Aim This study was designed to demonstrate the safety and efficacy of esomeprazole combined with flupentixol/melitracen for the treatment of gastroesophageal reflux …
Number of citations: 30 onlinelibrary.wiley.com
H Ji, Y Li, P Hu, L Zhang, Q Ma - LATIN AMERICAN JOURNAL OF …, 2021 - latamjpharm.org
This study was designed to explore the clinical efficacy of deanxit® for chronic gastritis in pa-tients with anxiety and depression and then to analyze the effects on intestinal flora as well …
Number of citations: 0 www.latamjpharm.org
S Bhaumik - BMJ: British Medical Journal (Online), 2013 - search.proquest.com
2 However, its use has been associated with an increased risk of bladder cancer. 3 Jaykaran, assistant professor of pharmacology at the Government Medical College, Surat, Gujarat, …
Number of citations: 26 search.proquest.com
XJ Yan, WT Li, X Chen, EM Wang, Q Liu… - World Journal of …, 2015 - ncbi.nlm.nih.gov
… It has been reported that the combination of flupentixol and melitracen (FM) has both … Melitracen is a tricyclic antidepressant that inhibits the re-uptake of norepinephrine and 5-HT…
Number of citations: 17 www.ncbi.nlm.nih.gov
J Che, Q Meng, Z Chen, C San, Y Hou… - Journal of pharmaceutical …, 2007 - Elsevier
… of estimating flupentixol and melitracen in human … melitracen. The method has been used to successfully support bioequivalence study of two oral formulations of flupentixol–melitracen …
Number of citations: 23 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.